N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide - 1172806-02-8

N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2810074
CAS Number: 1172806-02-8
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

    Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic compound identified as a "research chemical". Its structure contains a pyrazole ring system, which is considered a bioisosteric replacement for the indazole ring found in synthetic cannabinoids like those belonging to the PINACA, FUBINACA, and CHMINACA series. []

    Relevance: This compound shares the core structure of a 1H-pyrazole-5-carboxamide with N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. The difference lies in the substituents attached to the pyrazole ring. This structural similarity suggests potential shared pharmacological properties or activities. []

2. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

    Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA. It shares the same molecular formula and functional groups but differs in the position of the carboxamide substituent on the pyrazole ring. []

    Relevance: This compound, although a regioisomer, highlights the importance of substituent positioning within the pyrazole-carboxamide structure. Its comparison with 3,5-AB-CHMFUPPYCA and its relation to N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide emphasizes the impact of even subtle structural changes on potential biological activity. []

3. 3-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8) []

    Compound Description: IA-8 is an aryl isoxazoline derivative containing a pyrazole-5-carboxamide motif. It exhibits excellent insecticidal activity against Mythimna separate, comparable to the commercial insecticide fluralaner. Molecular docking studies suggest that IA-8 binds to the active site of GABA, similar to fluralaner. []

    Relevance: While IA-8 incorporates an aryl isoxazoline group not present in N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, both compounds share the 1-methyl-1H-pyrazole-5-carboxamide core structure. This commonality, along with IA-8's insecticidal activity, suggests that modifications around this core structure could lead to compounds with varying biological activities. []

4. N-((4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) []

    Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist. It demonstrates efficacy in reducing body weight and food intake in a diet-induced obese rat model. This compound was developed through structure-activity relationship (SAR) studies to address off-target hERG inhibition observed in lead compounds. []

    Relevance: MK-5596 highlights the versatility of the pyrazole-carboxamide motif. Despite lacking the benzothiazole group present in N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, it exhibits potent biological activity through its interaction with CB1R, showcasing the potential of exploring diverse substitutions on the pyrazole ring for modulating biological targets. []

5. 5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a) []

    Compound Description: Compound 5a is a benzimidazole derivative designed through conformational restriction of a type II FMS inhibitor. It exhibits potent and selective inhibitory activity against FLT3 (IC50 = 495 nM), with significantly reduced activity against FMS. []

    Relevance: While 5a incorporates a benzimidazole and isoxazole moiety not present in N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, its development highlights the exploration of heterocyclic variations around similar pharmacophores for achieving selectivity profiles within the kinase family. This suggests that similar strategies could be employed to explore the SAR of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide and its analogs for specific biological targets. []

**6. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A / Rimonabant) ** [, , , , ]

    Compound Description: SR141716A (Rimonabant) is a well-known potent and selective CB1 cannabinoid receptor antagonist. Extensive research, including conformational analysis, molecular modeling, and structure-activity relationship (SAR) studies, has been conducted to understand its binding interactions and pharmacological properties. It acts as an inverse agonist, producing opposite effects to agonists when applied alone in certain neuronal systems. [, , , , ]

    Relevance: Although SR141716A lacks the benzothiazole substituent found in N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, both compounds share the core structure of a 1H-pyrazole-carboxamide with various aryl and alkyl substituents. The wealth of research available for SR141716A, particularly its SAR data and binding site information, provides valuable insights for understanding the potential pharmacological profile and modifications of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. [, , , , ]

7. 5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) []

    Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the role of the C3 substituent in binding to the CB1 receptor. It lacks the hydrogen bonding potential at the C3 position present in SR141716A. Binding studies and thermodynamic cycle calculations confirm that VCHSR does not interact with the key lysine residue (K3.28) in the CB1 binding site, in contrast to SR141716A. []

    Relevance: While VCHSR lacks the carboxamide group present in N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide and SR141716A, its structural similarity and comparative analysis with SR141716A emphasize the importance of specific interactions within the CB1 receptor binding site. This knowledge can be extrapolated to design and evaluate N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide analogs for potential interactions with similar biological targets. []

8. 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528) []

    Compound Description: SR144528 is a highly potent CB2 antagonist. Docking studies and subsequent functional assays highlighted the critical role of its amide functional group for both CB2 affinity and efficacy. Additionally, aromatic stacking interactions with the transmembrane helix 5/6 aromatic cluster of the CB2 receptor were found to be important for its activity. []

    Relevance: Although lacking the benzothiazole group of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, SR144528 shares the 1H-pyrazole-3-carboxamide core structure. This, combined with the understanding of its key binding interactions with the CB2 receptor, provides a valuable starting point for exploring the SAR of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide and designing analogs with potential CB2 activity. []

9. 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound is a peripherally restricted CB1R antagonist developed through bioisosteric replacement of the pyrazole 5-aryl substituent in a lead compound. It demonstrated significant weight-loss efficacy in diet-induced obese mice and has a favorable off-target profile. []

    Relevance: This compound shares the 1H-pyrazole-3-carboxamide core and a piperidine substituent with N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. Despite its larger size and complexity, its development emphasizes the possibility of modulating CB1R activity through modifications on the pyrazole ring system. It highlights the potential of exploring different substituents on the nitrogen of the carboxamide group, and the influence of lipophilicity and polar surface area on biodistribution and target selectivity. []

10. 3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a) []

    Compound Description: Compound 1a was identified as a lead fungicidal compound during the development of new pesticides inspired by the insecticide tebufenpyrad. This discovery led to further exploration of pyrimidin-4-amine derivatives as potential fungicides. []

    Relevance: Compound 1a shares the 1-methyl-1H-pyrazole-5-carboxamide core structure with N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. Although 1a lacks the benzothiazole moiety, its discovery and optimization toward fungicidal activity highlight the potential of the shared core structure for developing compounds with diverse biological activities. []

Properties

CAS Number

1172806-02-8

Product Name

N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-methylpyrazole-3-carboxamide

Molecular Formula

C12H10N4OS

Molecular Weight

258.3

InChI

InChI=1S/C12H10N4OS/c1-16-10(4-5-14-16)12(17)15-8-2-3-11-9(6-8)13-7-18-11/h2-7H,1H3,(H,15,17)

InChI Key

FSMMLYHZFQBOGL-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.